molecular formula C9H8Cl2O3 B1361618 [4-Chloro-2-(chloromethyl)phenoxy]acetic acid CAS No. 4286-99-1

[4-Chloro-2-(chloromethyl)phenoxy]acetic acid

Cat. No.: B1361618
CAS No.: 4286-99-1
M. Wt: 235.06 g/mol
InChI Key: YEMQCPPILNZOCE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the revolutionary discovery of phenoxyacetic acid herbicides during the 1940s, a period that marked the beginning of modern synthetic herbicide chemistry. The foundational work on phenoxy herbicides began in 1936 at Imperial Chemical Industries' Jealott's Hill research center, where William Templeman initiated investigations into the effects of auxins on plant growth, specifically seeking methods to control weeds without damaging crops such as wheat and oats. The breakthrough came when Templeman discovered that indole-3-acetic acid, the naturally occurring auxin, could inhibit plant growth when applied at high concentrations, leading to the systematic exploration of synthetic analogs.

The synthetic methodology for phenoxyacetic acid derivatives was established through straightforward nucleophilic substitution reactions, exemplified by the synthesis of 2-methyl-4-chlorophenoxyacetic acid from the corresponding phenol using chloroacetic acid and dilute base. This synthetic approach, involving the reaction of sodium phenolate with sodium chloroacetate in hot water, was first documented in 1880 for the parent phenoxyacetic acid structure. The phenolate anion undergoes nucleophilic attack on the methylene carbon of chloroacetic acid, forming the characteristic ether bond that defines this chemical class.

The period from 1940 to 1946 witnessed intensive research across multiple institutions, including Imperial Chemical Industries, Rothamsted Research, American Chemical Paint Company, and the University of Chicago in collaboration with the United States Department of Agriculture. This research culminated in the introduction of the first modern synthetic herbicides, with 2,4-dichlorophenoxyacetic acid being introduced in 1946 and achieving widespread agricultural adoption by the mid-1950s. The success of these early phenoxy herbicides established the chemical framework that would later inspire the development of more complex derivatives, including this compound.

Taxonomic Classification and Structural Analogs

This compound belongs to the taxonomic classification of phenoxycarboxylic acids, a subclass of auxin herbicides that encompasses diverse chemical structures unified by their common phenoxy-carboxylic acid motif. The compound's International Union of Pure and Applied Chemistry name, 2-[4-chloro-2-(chloromethyl)phenoxy]acetic acid, reflects its systematic classification within organic chemistry nomenclature. Its molecular structure features a substituted aromatic ring containing two chlorine atoms positioned at the 2- and 4-positions relative to the phenoxy linkage, with the carboxylic acid functionality separated from the aromatic system by a single methylene unit.

The compound's structural classification places it among dichlorinated phenoxyacetic acid derivatives, distinguishing it from simpler analogs such as 4-chloro-2-methylphenoxyacetic acid and 2,4-dichlorophenoxyacetic acid. The presence of the chloromethyl substituent at the 2-position represents a significant structural modification that differentiates this compound from the majority of commercially utilized phenoxy herbicides. Structural analogs within this chemical family include various substituted phenoxyacetic acids that maintain the core ether linkage between the aromatic ring and the acetic acid moiety.

Table 1: Structural Classification and Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features
This compound C9H8Cl2O3 235.06 4286-99-1 Dichlorinated with chloromethyl group
4-Chloro-2-methylphenoxyacetic acid C9H9ClO3 200.62 94-74-6 Monochlorinated with methyl group
2,4-Dichlorophenoxyacetic acid C8H6Cl2O3 221.04 94-75-7 Dichlorinated without methyl substituent
Phenoxyacetic acid C8H8O3 152.15 122-59-8 Parent structure without halogen substitution

The compound's InChI key YEMQCPPILNZOCE-UHFFFAOYSA-N provides a unique molecular identifier that facilitates database searches and structural comparisons. The simplified molecular-input line-entry system representation C1=CC(=C(C=C1Cl)CCl)OCC(=O)O accurately captures the compound's connectivity and substitution pattern. These standardized representations enable systematic comparison with related structures and support computational chemistry applications in herbicide design and optimization.

Industrial and Agricultural Significance

The industrial significance of this compound stems from its membership in the phenoxyacetic acid herbicide class, which revolutionized agricultural weed management practices beginning in the mid-20th century. Phenoxy herbicides introduced a paradigm shift from labor-intensive mechanical weed control methods, which could account for up to 35% of agricultural production costs, to efficient chemical control requiring only small quantities of active ingredient for effective weed suppression. The selective action of phenoxy herbicides against broadleaf weeds while preserving grass crops established their fundamental importance in cereal grain production systems.

The mechanism of action characteristic of phenoxyacetic acid derivatives involves mimicry of the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth that ultimately results in plant death. This auxin-like activity requires specific structural features, including a strong negative charge on the carboxyl group separated from a weaker positive charge on the planar aromatic ring by a distinct distance. The structural requirements for herbicidal activity have driven the systematic modification of the basic phenoxyacetic acid framework, leading to compounds like this compound that incorporate additional chlorine substituents to optimize biological activity.

Table 2: Industrial Applications and Chemical Properties

Property Value Measurement Conditions Reference
Molecular Weight 235.06 g/mol Standard conditions
Density 1.431 g/cm³ Estimated
Boiling Point 367.9°C 760 mmHg
Flash Point 176.3°C Standard conditions
Refractive Index 1.568 Estimated

The agricultural applications of phenoxyacetic acid derivatives extend across multiple crop systems, with particular effectiveness in cereal production where selective control of dicotyledonous weeds is essential. The rapid breakdown of these compounds in soil, typically occurring within sixty to ninety days, addresses environmental persistence concerns while maintaining sufficient residual activity for effective weed control. The development of phenoxy herbicides facilitated the expansion of modern agriculture by enabling farmers to achieve consistent weed control across large acreages with reduced labor requirements.

Contemporary applications of phenoxyacetic acid derivatives continue to evolve, with compounds like this compound serving as intermediates in the synthesis of more complex herbicidal formulations or as research tools for understanding structure-activity relationships in auxin herbicide chemistry. The compound's availability through specialized chemical suppliers indicates its continued relevance in research and development activities focused on advancing herbicide technology. Manufacturing processes for phenoxyacetic acid derivatives have achieved high efficiency, with reported solvent recovery rates exceeding 95% and product purities greater than 95%, demonstrating the industrial maturity of this chemical class.

Properties

IUPAC Name

2-[4-chloro-2-(chloromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-4-6-3-7(11)1-2-8(6)14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMQCPPILNZOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962745
Record name [4-Chloro-2-(chloromethyl)phenoxy]acetic acid
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Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4286-99-1
Record name NSC65087
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65087
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-Chloro-2-(chloromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid typically begins with 4-chlorophenol and chloroacetic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Handling of large quantities of starting materials.

    Optimized Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.

    Purification: Purification steps such as crystallization or distillation to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloro groups can lead to the formation of corresponding hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution Products: Formation of phenoxyacetic acid derivatives.

    Oxidation Products: Formation of carboxylic acids and other oxidized compounds.

    Reduction Products: Formation of hydrocarbons and dechlorinated compounds.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Uses
Research indicates that compounds similar to 4-Chloro-2-(chloromethyl)phenoxyacetic acid can function as modulators of the CRTH2 receptor, which is implicated in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These compounds may help alleviate symptoms associated with these conditions by regulating the production of prostaglandin D2 (PGD2), a mediator in inflammatory responses .

Mechanism of Action
The mechanism involves the inhibition of excessive PGD2 production, which is linked to various respiratory ailments. As a result, 4-Chloro-2-(chloromethyl)phenoxyacetic acid and its derivatives are being investigated for their potential to serve as therapeutic agents in treating asthma and rhinitis .

Environmental Applications

Pesticide Removal
In environmental science, studies have examined the use of coffee waste as a biosorbent for removing 4-Chloro-2-(chloromethyl)phenoxyacetic acid from aqueous solutions. This approach highlights the compound's persistence in the environment and the need for effective remediation strategies . The study demonstrated that coffee waste could effectively reduce concentrations of this compound in contaminated water sources.

Toxicity and Environmental Impact
The compound is recognized for its toxicity, which raises concerns regarding its impact on ecosystems. It is classified as a hazardous substance due to its potential health effects on humans and wildlife when exposed . Understanding its environmental fate and toxicity is critical for developing guidelines for safe usage and disposal.

Agricultural Applications

Herbicide Properties
4-Chloro-2-(chloromethyl)phenoxyacetic acid has applications as a herbicide, particularly effective against broadleaf weeds. Its mode of action involves disrupting plant growth processes, making it valuable in agricultural settings where weed control is essential .

Formulation Development
Research into the formulation of this compound into effective herbicides has been ongoing. The development process often focuses on enhancing its efficacy while minimizing environmental impact. Studies have shown that formulations can be optimized to improve application methods and reduce runoff into water bodies .

Case Studies

Study Title Focus Area Findings
Removal of 4-chloro-2-methyl phenoxy acetic acid pesticide using coffee wastesEnvironmental ScienceDemonstrated effective removal of pesticide from aqueous solutions using coffee waste as a biosorbent .
Therapeutic Potential of Phenoxyacetic Acid DerivativesPharmaceutical ResearchIdentified compounds that modulate CRTH2 receptor activity, indicating potential for asthma treatment .
Herbicidal Activity of Phenoxyacetic Acid DerivativesAgricultural ScienceConfirmed effectiveness against broadleaf weeds; ongoing research into formulation improvements .

Mechanism of Action

Mechanism:

    Auxin Mimicry: [4-Chloro-2-(chloromethyl)phenoxy]acetic acid acts by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the plant.

    Molecular Targets: The compound targets auxin receptors in plants, disrupting normal growth processes.

    Pathways Involved: It interferes with the auxin signaling pathway, leading to abnormal cell division and elongation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their distinguishing features:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Registry No. Key Applications/Activities
[4-Chloro-2-(chloromethyl)phenoxy]acetic acid -Cl (4), -CH₂Cl (2) C₉H₈Cl₂O₃ 235.07 Not specified Potential herbicide/pharmacological agent (inferred)
(4-Chloro-2-methylphenoxy)acetic acid (MCPA) -Cl (4), -CH₃ (2) C₉H₉ClO₃ 200.62 94-74-6 Herbicide (broadleaf control)
4-Chlorophenoxyacetic acid (4-CPA) -Cl (4) C₈H₇ClO₃ 186.59 122-88-3 Plant growth regulator
[2-Chloro-4-(hydroxymethyl)phenoxy]acetic acid -Cl (2), -CH₂OH (4) C₉H₉ClO₄ 216.62 664314-58-3 Synthetic intermediate
2-[4-Chloro-2-(3,5-difluorophenyl)ethynyl]phenoxy]acetic acid -Cl (4), -C≡C-C₆H₃F₂ (2) C₁₆H₉ClF₂O₃ 322.69 Not specified GPCR ligand (DrugBank: BE0003561)

Key Observations :

  • Hydroxymethyl (in [2-Chloro-4-(hydroxymethyl)phenoxy]acetic acid) or ethynyl substituents (e.g., in GPCR ligands) introduce distinct electronic and steric effects, influencing receptor binding or herbicidal activity .

Critical Analysis of Functional Group Impact

  • Chlorine vs. Methyl Groups : MCPA’s methyl group enhances herbicidal selectivity compared to 4-CPA, while chlorine increases electrophilicity and resistance to metabolic degradation .

Data Gaps and Research Opportunities

  • Toxicity Data: Limited information exists on the environmental or mammalian toxicity of this compound.
  • Structure-Activity Relationships (SAR) : Systematic studies comparing chloromethyl, methyl, and hydroxymethyl analogs are needed to optimize herbicidal or pharmacological efficacy.

Biological Activity

[4-Chloro-2-(chloromethyl)phenoxy]acetic acid, a chlorophenoxy herbicide, is part of a larger class of compounds known for their herbicidal properties. This compound has garnered attention due to its potential biological activities, including antimicrobial effects and implications in toxicological studies.

  • Chemical Formula : C₈H₈Cl₂O₃
  • Molecular Weight : 219.06 g/mol
  • Structure : The compound features a chlorophenoxy group which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied extensively, particularly regarding its herbicidal properties and potential toxicity in humans and animals.

Herbicidal Activity

Chlorophenoxy herbicides, including this compound, are primarily used in agriculture to control broadleaf weeds. Their mechanism of action involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Studies indicate that these compounds can disrupt normal plant physiological processes, making them effective as herbicides.

Toxicological Studies

Recent case studies have highlighted the toxicological implications of exposure to chlorophenoxy herbicides, including this compound. A notable case involved a farmer who experienced liver damage after prolonged exposure to MCPA (4-chloro-2-methyl-phenoxy acetic acid), a related compound. The patient exhibited symptoms of cholestasis and mixed hepatocellular injury, which improved following treatment with corticosteroids and ursodeoxycholic acid .

Case Study: MCPA-Induced Liver Injury

  • Patient Profile : A farmer exposed to MCPA for six months.
  • Symptoms : Heterogeneous liver damage, elevated bilirubin levels.
  • Treatment : Pulse doses of methylprednisolone followed by oral prednisolone and ursodeoxycholic acid.
  • Outcome : Gradual improvement in liver function over three weeks.

This case underscores the potential hepatotoxicity associated with chlorophenoxy herbicides and highlights the need for monitoring exposure in agricultural settings.

The exact biochemical pathways through which this compound exerts its effects remain under investigation. However, it is believed that the compound interacts with specific receptors or enzymes involved in plant growth regulation and potentially affects human cellular pathways leading to toxicity.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityToxicity Level
4-Chloro-2-methylphenoxy acetic acid (MCPA)Herbicidal, hepatotoxicModerate to High
2,4-Dichlorophenoxyacetic acid (2,4-D)Herbicidal, antimicrobialModerate

Both MCPA and 2,4-D share similar herbicidal mechanisms but differ in their toxicity profiles and specific biological activities.

Q & A

Q. What are the limitations of current chromatographic methods in distinguishing positional isomers of chlorinated phenoxy acetic acids?

  • Answer : Co-elution of 4-chloro and 6-chloro isomers occurs in standard HPLC methods. Adjusting mobile phase polarity (e.g., acetonitrile-phosphate buffer gradients) or using chiral columns improves resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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